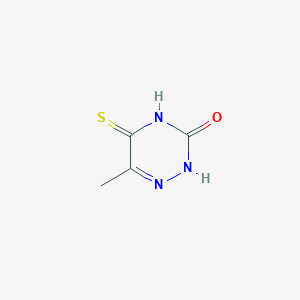
3-Methoxy-D-tyrosine
Übersicht
Beschreibung
3-Methoxy-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the third position. This compound is of significant interest due to its role as a metabolite of L-DOPA, a precursor to several neurotransmitters, including dopamine. It is also known for its potential neuromodulatory effects and involvement in various biochemical pathways.
Wirkmechanismus
Target of Action
3-Methoxy-D-tyrosine, also known as D-3-methoxytyrosine, is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by an enzyme called catechol-O-methyltransferase (COMT) . COMT is the primary target of this compound. This enzyme plays a crucial role in the metabolism of catecholamines in the brain and other tissues .
Mode of Action
The interaction of this compound with its target, COMT, results in the inhibition of L-DOPA and dopamine’s pharmacodynamics . This means that this compound competes with L-DOPA and dopamine for the same enzyme, thereby affecting the availability of these neurotransmitters .
Biochemical Pathways
Tyrosine, the precursor of this compound, is synthesized de novo via the shikimate pathway . This pathway also gives rise to other aromatic amino acids, phenylalanine, and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . The major metabolite of L-DOPA, this compound, is formed via O-methylation by COMT .
Pharmacokinetics
It is known that the compound is slightly soluble in various solvents, including acetonitrile, chloroform, dmf, dmso, pbs (ph 72), and water . This solubility profile may impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . This suggests that this compound may have significant effects on neuronal function and could potentially influence the progression of neurological disorders such as Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, thereby influencing its bioavailability and pharmacological action . Additionally, the presence of other substances that can interact with COMT may also affect the action of this compound .
Biochemische Analyse
Biochemical Properties
3-Methoxy-D-tyrosine plays a significant role in biochemical reactions, particularly in the metabolism of catecholamines. It is formed from L-DOPA via the action of catechol-O-methyltransferase (COMT), an enzyme that transfers a methyl group from S-adenosylmethionine to the hydroxyl group of L-DOPA. This reaction results in the formation of this compound, which can influence the levels of dopamine and other catecholamines in the brain . The interaction of this compound with COMT is crucial for regulating the balance of neurotransmitters and maintaining neurological function.
Cellular Effects
This compound affects various types of cells, particularly neurons. It has been shown to inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . This inhibition suggests that this compound can modulate cell signaling pathways and influence gene expression related to neuroprotection. Additionally, it impacts cellular metabolism by altering the availability of L-DOPA and subsequently affecting dopamine synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with enzymes and other biomolecules. It binds to catechol-O-methyltransferase (COMT), inhibiting its activity and thereby reducing the methylation of L-DOPA. This inhibition can lead to increased levels of L-DOPA and dopamine in the brain, influencing neurotransmitter dynamics . Furthermore, this compound may affect gene expression by modulating the activity of transcription factors involved in dopamine synthesis and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound can inhibit neuroprotective effects over extended periods, suggesting that its influence on cellular processes may persist . The stability of this compound in various solvents and conditions also affects its efficacy in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance the availability of L-DOPA and dopamine, potentially offering neuroprotective benefits. At higher doses, this compound can exhibit toxic effects, disrupting cellular function and leading to adverse outcomes . Understanding the dosage-dependent effects is crucial for evaluating the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to catecholamine synthesis and degradation. It interacts with enzymes such as catechol-O-methyltransferase (COMT) and influences the levels of metabolites like L-DOPA and dopamine . These interactions can affect metabolic flux and the overall balance of neurotransmitters in the brain, highlighting the compound’s role in neurological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound in specific tissues can influence its activity and effectiveness . Understanding these transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within neurons, for example, can determine its impact on neurotransmitter synthesis and release . Investigating the subcellular distribution of this compound provides insights into its precise mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-D-tyrosine typically involves the O-methylation of L-DOPA. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group on the benzene ring of L-DOPA . The reaction conditions generally require a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express high levels of COMT. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-D-tyrosine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tyrosine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in neurotransmitter metabolism and its effects on cellular signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-D-tyrosine can be compared with other similar compounds, such as:
L-DOPA: A precursor to dopamine, which is also metabolized by COMT to form this compound.
3-Methoxy-L-tyrosine: The L-enantiomer of this compound, which has similar biochemical properties but different stereochemistry.
3-Methoxy-alpha-methyl-L-tyrosine: A derivative with an additional methyl group at the alpha position, which affects its metabolic and pharmacological properties.
Uniqueness: this compound is unique due to its specific interaction with dopamine receptors and its role as a neuromodulator. Its ability to inhibit COMT and modulate cAMP signaling pathways distinguishes it from other tyrosine derivatives.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15402-76-3 | |
| Record name | 3-O-Methyldopa, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-METHYLDOPA, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI2DN1QC9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


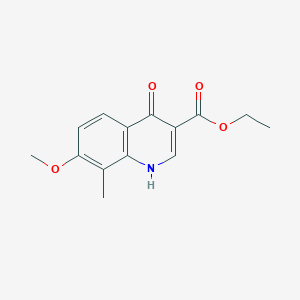
![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)
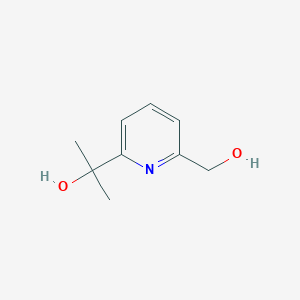

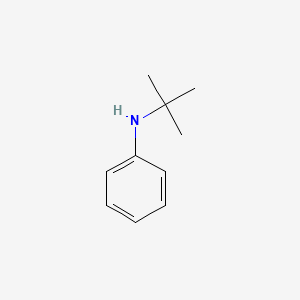
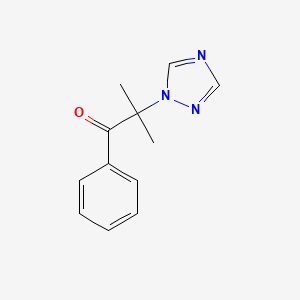
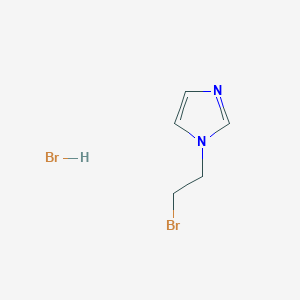


![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)

![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)
